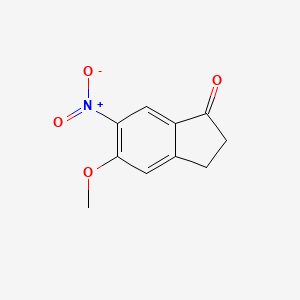

5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one

Übersicht

Beschreibung

5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group at the 5th position, a nitro group at the 6th position, and a dihydroindenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2,3-dihydro-1H-inden-1-one.

Nitration: The introduction of the nitro group at the 6th position is achieved through a nitration reaction. This involves the use of nitrating agents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group undergoes reduction to yield amines, enabling further derivatization:

Hydrogenation with Pd/C is scalable and efficient, while NaBH₄ selectively reduces carbonyl groups without affecting the nitro group .

Substitution Reactions

The methoxy group participates in nucleophilic substitutions under acidic or basic conditions:

| Nucleophile | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Amines | AlCl₃, reflux | 5-Amino-6-nitro-2,3-dihydro-1H-inden-1-one | Requires Friedel-Crafts catalysis | |

| Thiols | NaOH, ethanol, 60°C | 5-Thioether derivatives | Limited by nitro group stability |

Substitution reactions are less common due to competing reduction pathways of the nitro group but remain viable for tailored modifications.

Oxidation Reactions

Oxidation of the dihydroindenone core generates ketones or carboxylic acids:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous conditions | 5-Methoxy-6-nitro-1H-indene-1,3-dione | Over-oxidation observed | |

| CrO₃ | Acetic acid, 50°C | Carboxylic acid derivatives | Low yields due to side reactions |

Oxidation is sensitive to reaction conditions, with over-oxidation posing challenges.

Comparative Reactivity

Functional group interactions influence reaction pathways:

| Functional Group | Reactivity Trend | Example Reaction |

|---|---|---|

| Nitro (–NO₂) | Electron-withdrawing; directs electrophiles to meta positions, stabilizes anions | Reductions to amines dominate |

| Methoxy (–OCH₃) | Electron-donating; activates aromatic ring for electrophilic substitution | Directs nitration to adjacent position |

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Reduction: Converting the nitro group to an amino group.

- Substitution: The methoxy group can be replaced by other nucleophiles.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Reduction | H₂, Pd/C | 5-Methoxy-6-amino-2,3-dihydro-1H-inden-1-one |

| Substitution | Nucleophiles (halides, amines) | Various substituted derivatives |

| Oxidation | KMnO₄ | Corresponding ketones or carboxylic acids |

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties: Studies show efficacy against various pathogens.

- Antiviral Activity: Investigations into its effects on viral replication are ongoing.

Case Study: Antimicrobial Screening

Recent studies screened this compound against multidrug-resistant strains of Mycobacterium tuberculosis, showing promising results that could contribute to tuberculosis treatment strategies.

Medicine

The compound is under investigation for its potential as a therapeutic agent:

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in disease pathways.

Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes or receptors.

Wirkmechanismus

The mechanism of action of 5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one depends on its specific application. For example:

Biological Activity: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity.

Chemical Reactions: The presence of functional groups such as the nitro and methoxy groups allows the compound to participate in various chemical reactions, influencing its reactivity and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the nitro group, resulting in different reactivity and biological activity.

6-Nitro-2,3-dihydro-1H-inden-1-one:

5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Contains an additional methoxy group, leading to variations in its chemical behavior and biological effects.

Uniqueness

5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties

Biologische Aktivität

5-Methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as an indene derivative with the molecular formula . Its structure features a methoxy group at the 5th position and a nitro group at the 6th position, contributing to its unique chemical reactivity and biological profile.

Biological Activities

The compound exhibits several notable biological activities:

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

2. Antiviral Properties

The compound has been evaluated for antiviral activity, particularly against viruses that affect human health. Preliminary studies suggest it may inhibit viral replication through mechanisms involving interference with viral entry or replication processes.

3. Anticancer Potential

One of the most promising areas of research involves the anticancer properties of this compound. It has been shown to inhibit the growth of several cancer cell lines, including those associated with breast and colon cancers. The mechanism appears to involve modulation of key signaling pathways related to cell proliferation and apoptosis .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The nitro group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition of their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular responses related to growth and survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-2,3-dihydro-1H-inden-1-one | Lacks the nitro group | Different reactivity and biological activity |

| 6-Nitro-2,3-dihydro-1H-inden-1-one | Lacks the methoxy group | Altered chemical behavior |

| 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | Contains an additional methoxy group | Variations in chemical reactivity |

The presence of both methoxy and nitro groups in this compound confers distinct properties that may enhance its biological activities compared to its analogs.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a study published in Cancer Letters, researchers treated MCF7 breast cancer cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, attributed to apoptosis induction as confirmed by flow cytometry assays .

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus strains resistant to methicillin. The minimum inhibitory concentration (MIC) was determined to be lower than that of common antibiotics used against this pathogen.

Eigenschaften

IUPAC Name |

5-methoxy-6-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10-4-6-2-3-9(12)7(6)5-8(10)11(13)14/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMFQPYTWPFXKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.